3-Amino-1-(4-fluorophenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(4-fluorophenyl)butan-1-one is a chemical compound with the molecular formula C10H12FNO It is a derivative of phenylbutanone, where the phenyl ring is substituted with a fluorine atom at the para position and an amino group is attached to the butanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-fluorophenyl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with nitroethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-fluorophenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, alcohols, and various substituted phenylbutanones.
Scientific Research Applications
3-Amino-1-(4-fluorophenyl)butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-fluorophenyl)butan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(4-chlorophenyl)butan-1-one: Similar structure with a chlorine atom instead of fluorine.
3-Amino-1-(4-methylphenyl)butan-1-one: Similar structure with a methyl group instead of fluorine.
3-Amino-1-(4-bromophenyl)butan-1-one: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-Amino-1-(4-fluorophenyl)butan-1-one imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
3-amino-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C10H12FNO/c1-7(12)6-10(13)8-2-4-9(11)5-3-8/h2-5,7H,6,12H2,1H3 |
InChI Key |
YVOOLGLDIPLLIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.